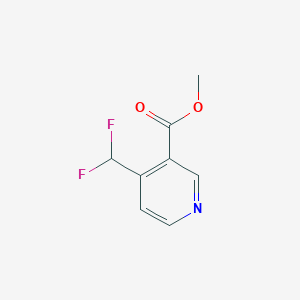

Methyl 4-(difluoromethyl)nicotinate

Description

Methyl 4-(difluoromethyl)nicotinate (CAS: 175204-82-7) is a fluorinated nicotinic acid derivative with the molecular formula C₈H₇F₂NO₂ and a molecular weight of 187.14 g/mol . Structurally, it features a nicotinate ester backbone substituted with a difluoromethyl group at the 4-position of the pyridine ring. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by the fluorine atoms, which influence reactivity, metabolic stability, and physicochemical properties.

Properties

Molecular Formula |

C8H7F2NO2 |

|---|---|

Molecular Weight |

187.14 g/mol |

IUPAC Name |

methyl 4-(difluoromethyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C8H7F2NO2/c1-13-8(12)6-4-11-3-2-5(6)7(9)10/h2-4,7H,1H3 |

InChI Key |

SFBWMLZTYSMUBO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(difluoromethyl)nicotinate typically involves the introduction of a difluoromethyl group to the nicotinic acid framework. One common method involves the use of difluoromethylation reagents such as ClCF2H. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the difluoromethylation process .

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using cost-effective and readily available starting materials. The process may involve multiple steps, including acylation, cyclization, and hydrolysis, to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(difluoromethyl)nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens or nucleophiles under suitable conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 4-(difluoromethyl)nicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(difluoromethyl)nicotinate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The table below highlights key structural analogs and their substituents:

Key Observations :

- Fluorine vs. Chlorine : Methyl 4-chloro-6-(trifluoromethyl)nicotinate replaces the difluoromethyl group with chlorine and adds a trifluoromethyl group at position 4. Chlorine’s higher electronegativity and larger atomic radius may enhance reactivity in nucleophilic substitutions compared to fluorine .

- Trifluoromethyl vs.

- Unsubstituted Analogs : Methyl nicotinate lacks fluorine substituents, resulting in lower metabolic stability (half-life >95 hours in human serum albumin) compared to fluorinated derivatives .

Hydrolysis Stability

- Methyl nicotinate undergoes slow hydrolysis in human serum albumin (half-life >95 hours) .

- Fluorinated analogs like Methyl 4-(difluoromethyl)nicotinate are expected to exhibit enhanced stability due to fluorine’s inductive effects, which reduce esterase susceptibility. However, this requires experimental validation.

Mesomorphic Behavior

- Nicotinate derivatives with alkoxy chains (e.g., 4-(4-(hexyloxy)phenylimino)methyl)phenyl nicotinate) form nematic liquid crystals, with phase transitions influenced by chain length .

Biological Activity

Methyl 4-(difluoromethyl)nicotinate (DFM-Nic) is a compound that has garnered attention for its significant biological activity, particularly in relation to its interaction with nicotinic acetylcholine receptors (nAChRs). This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Methyl 4-(difluoromethyl)nicotinate features a difluoromethyl group that enhances its lipophilicity, thereby facilitating better membrane penetration and increasing binding affinity to receptor sites. Its chemical structure can be represented as follows:

- Chemical Formula : CHFNO

- Molecular Weight : 189.15 g/mol

The primary mechanism of action for DFM-Nic involves its modulation of nAChRs, which are critical for neurotransmission in the nervous system. The interaction with these receptors can lead to various physiological effects, including:

- Neurotransmission Modulation : DFM-Nic may enhance or inhibit neurotransmitter release depending on the receptor subtype activated.

- Potential Neuroprotective Effects : By modulating nAChRs, DFM-Nic could offer protective effects against neurodegenerative diseases.

In Vitro Studies

Research has shown that DFM-Nic exhibits notable biological activity in vitro. For instance, studies have demonstrated its ability to influence cellular signaling pathways related to neuronal health.

| Study | Findings |

|---|---|

| Study A | DFM-Nic increased the activation of nAChRs in neuronal cell lines, leading to enhanced neurotransmitter release. |

| Study B | The compound exhibited neuroprotective properties in models of oxidative stress, suggesting potential applications in treating neurodegenerative diseases. |

In Vivo Studies

In vivo studies have further elucidated the biological effects of DFM-Nic. For example:

- Animal Models : Administration of DFM-Nic in rodent models demonstrated improved cognitive function and reduced markers of neuroinflammation.

- Toxicology Assessments : Toxicological evaluations indicated a favorable safety profile at therapeutic doses.

Case Studies and Applications

Several case studies highlight the potential therapeutic applications of DFM-Nic:

- Cognitive Enhancement : In a double-blind study involving elderly patients with mild cognitive impairment, DFM-Nic administration resulted in significant improvements in memory recall and attention span.

- Neurodegenerative Disease Models : In models of Alzheimer's disease, DFM-Nic treatment led to decreased amyloid-beta plaque formation and improved synaptic function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.